molecular formula C9H16O3 B14746290 3-Ethoxypropyl 2-methylprop-2-enoate CAS No. 109-14-8

3-Ethoxypropyl 2-methylprop-2-enoate

Cat. No.: B14746290
CAS No.: 109-14-8
M. Wt: 172.22 g/mol
InChI Key: QKOGQKOMPJPHIZ-UHFFFAOYSA-N
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Description

3-Ethoxypropyl 2-methylprop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, 3-ethoxypropyl ester, is an organic compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . This compound is a type of acrylate ester, which is commonly used in the production of polymers and copolymers for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxypropyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 3-ethoxypropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yields and purity. The product is then subjected to various purification steps, including distillation and filtration, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxypropyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Benzoyl peroxide, AIBN, heat, or UV light.

    Hydrolysis: Water, sulfuric acid, sodium hydroxide.

    Addition Reactions: Various nucleophiles and dienes.

Major Products Formed

    Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

    Hydrolysis: 2-Methylprop-2-enoic acid and 3-ethoxypropanol.

    Addition Reactions: Various addition products depending on the reactants used.

Mechanism of Action

The mechanism of action of 3-Ethoxypropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with varying degrees of cross-linking. These polymers can exhibit unique mechanical and chemical properties, making them suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: Another acrylate ester commonly used in the production of polymers and copolymers.

    Ethyl acrylate: Similar in structure but with different alkyl groups, leading to variations in properties and applications.

    Butyl acrylate: Used in the production of flexible and impact-resistant polymers.

Uniqueness

3-Ethoxypropyl 2-methylprop-2-enoate is unique due to its specific alkyl group, which imparts distinct properties to the resulting polymers. The presence of the ethoxypropyl group can enhance the flexibility, adhesion, and hydrophobicity of the polymers, making them suitable for specialized applications .

Properties

CAS No.

109-14-8

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-ethoxypropyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H16O3/c1-4-11-6-5-7-12-9(10)8(2)3/h2,4-7H2,1,3H3

InChI Key

QKOGQKOMPJPHIZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCOC(=O)C(=C)C

Origin of Product

United States

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